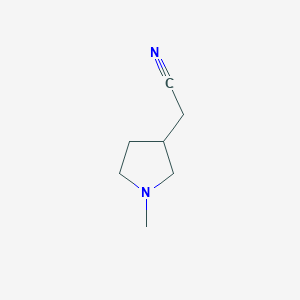

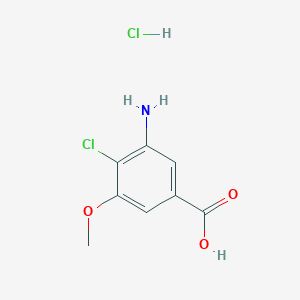

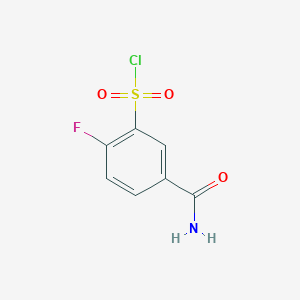

![molecular formula C10H6F3KN2O2 B2550814 potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate CAS No. 1011414-21-3](/img/structure/B2550814.png)

potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate is a useful research compound. Its molecular formula is C10H6F3KN2O2 and its molecular weight is 282.264. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Reactions and Synthesis Applications

Acyloxylation of Methylbenzenes : Utilizing potassium peroxydisulfate in acetic acid containing trifluoroacetic acid leads to the oxidation of substituted methylbenzenes, yielding nuclear and side-chain acetates. This process highlights the role of potassium salts in facilitating oxidative reactions, potentially relevant to the synthesis and modification of organic compounds including those with benzodiazol functionalities (Jönsson & Wistrand, 1979).

Potassium Dihydrogen Phosphate Catalysis : Demonstrates the use of potassium salts in the synthesis of complex organic molecules, such as the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. The mild and cost-effective method underscores the role of potassium compounds in catalysis and organic synthesis (Joshi et al., 2010).

Cross-Coupling Reactions in Aqueous Media : Potassium aryltrifluoroborates are used in cross-coupling reactions with organic chlorides, facilitated by a palladacycle pre-catalyst. This showcases the utility of potassium compounds in promoting environmentally friendly and phosphine-free conditions in organic synthesis (Alacid & Nájera, 2008).

Catalytic and Electrochemical Applications

Catalytic Oxidation of Benzyl Alcohol : Research on manganese oxide supported on MCM-41 zeolite, prepared using potassium precursors, demonstrates the catalytic oxidation of benzyl alcohol. This suggests potential roles for potassium compounds in the development of catalysts for organic transformations (Wu et al., 2015).

Potassium-Ion Batteries : Concentrated potassium acetate as a water-in-salt electrolyte highlights the application of potassium salts in developing high-performance electrolytes for potassium-ion batteries. This research indicates the importance of potassium compounds in advancing energy storage technologies (Leonard et al., 2018).

Safety and Hazards

Future Directions

While specific future directions for this compound are not available in the search results, it’s worth noting that trifluoromethyl-containing compounds are of significant interest in various fields, including pharmaceuticals and agrochemicals . Their unique properties make them valuable for the development of new drugs and pesticides .

Properties

IUPAC Name |

potassium;2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2.K/c11-10(12,13)9-14-6-3-1-2-4-7(6)15(9)5-8(16)17;/h1-4H,5H2,(H,16,17);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAWIKJGCFQHQO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)[O-])C(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3KN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

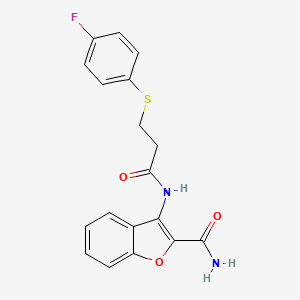

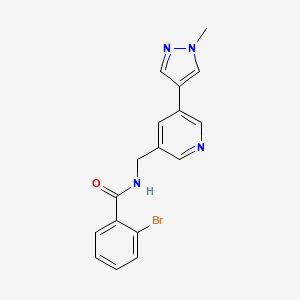

![N-(2,4-dimethylphenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2550733.png)

![(2R,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/no-structure.png)

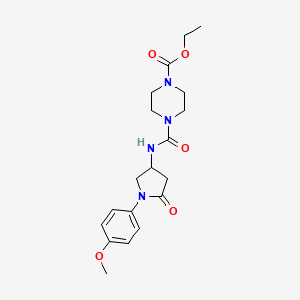

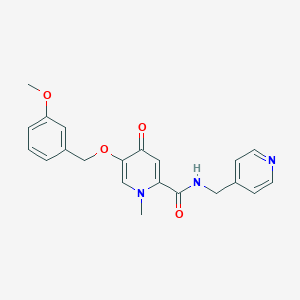

![2-(3,4-dimethoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B2550740.png)

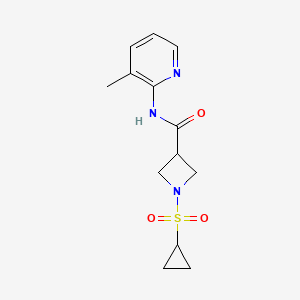

![1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea](/img/structure/B2550747.png)

![2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2550749.png)